Benzoxazole, 2-ethyl-

Flavour chemistry Fragrance Analytical characterisation

2‑Ethylbenzoxazole (2‑ethyl‑1,3‑benzoxazole; C₉H₉NO) is a 2‑alkyl‑substituted benzoxazole. It is a lipophilic heteroaromatic with a computed LogP of 2.39 and a boiling point of 217.3 °C at 760 mmHg [REFS‑1][REFS‑2].

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
CAS No. 6797-13-3
Cat. No. B3029488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoxazole, 2-ethyl-
CAS6797-13-3
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCCC1=NC2=CC=CC=C2O1
InChIInChI=1S/C9H9NO/c1-2-9-10-7-5-3-4-6-8(7)11-9/h3-6H,2H2,1H3
InChIKeyYPIFLXOVPCARGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2‑Ethylbenzoxazole (CAS 6797‑13‑3) – Core Identity and Position in Benzoxazole Research


2‑Ethylbenzoxazole (2‑ethyl‑1,3‑benzoxazole; C₉H₉NO) is a 2‑alkyl‑substituted benzoxazole. It is a lipophilic heteroaromatic with a computed LogP of 2.39 and a boiling point of 217.3 °C at 760 mmHg [REFS‑1][REFS‑2]. The compound is employed as a synthetic intermediate and as a parent scaffold for functional derivatives, rather than as a bioactive end‑product [REFS‑3].

2‑Ethylbenzoxazole (CAS 6797‑13‑3) – Why Simple Alkyl‑Benzoxazole Swapping Is Not a Safe Assumption


2‑Ethylbenzoxazole cannot be treated as a “drop‑in” replacement for the closely related 2‑methylbenzoxazole. The extension of the alkyl chain from methyl to ethyl alters key physicochemical parameters (LogP, boiling point) and radically changes organoleptic profile—the ethyl derivative exhibits a complex green/salty/sweet/cool aroma, whereas the methyl derivative lacks this multi‑faceted character [REFS‑1][REFS‑2]. These differences affect both analytical behaviour (e.g., chromatographic retention) and the compound’s utility as a starting material for further functionalisation.

2‑Ethylbenzoxazole (CAS 6797‑13‑3) – Quantitative Evidence That Distinguishes It from Closest Analogs


Organoleptic Differentiation: 2‑Ethylbenzoxazole vs. 2‑Methylbenzoxazole

When evaluated alongside 2‑methylbenzoxazole, 2‑ethylbenzoxazole displays a profoundly different sensory profile. The ethyl derivative is characterised by a complex blend of green, salty, sweet and cool notes, whereas the methyl homologue does not exhibit this multi‑faceted aroma [REFS‑1]. This difference is sufficiently pronounced to serve as a qualitative discriminator between the two compounds.

Flavour chemistry Fragrance Analytical characterisation

Lipophilicity Advantage: 2‑Ethylbenzoxazole vs. 2‑Methylbenzoxazole (LogP Comparison)

2‑Ethylbenzoxazole has a computed LogP of 2.39 [REFS‑1], whereas the methyl‑substituted analogue 2‑methylbenzoxazole exhibits a lower LogP value of approximately 2.14 to 2.20 [REFS‑2]. The ~0.2–0.25 unit increase in LogP reflects the additional methylene group, translating to a measurable increase in hydrophobicity.

Lipophilicity ADME Medicinal chemistry

Physical Separation Potential: Boiling Point Difference Between 2‑Ethyl‑ and 2‑Methylbenzoxazole

The boiling point of 2‑ethylbenzoxazole is reported as 217.3 °C at 760 mmHg [REFS‑1]. In contrast, 2‑methylbenzoxazole boils at approximately 200–201 °C under similar conditions [REFS‑2][REFS‑3]. This ~16–17 °C difference is substantial and provides a practical window for separation via fractional distillation.

Purification Synthesis Process chemistry

Synthetic Utility: 2‑Ethylbenzoxazole as a Versatile Platform for Functionalised Derivatives

The 2‑ethylbenzoxazole scaffold serves as a key intermediate for generating a library of 2‑substituted derivatives. Reaction of 2‑vinylbenzoxazole with N‑, O‑, and C‑nucleophiles yields a series of 2‑substituted 2‑ethylbenzoxazoles, several of which demonstrated analgesic activity in mice (compounds 8a, 8b, 8e) as well as fungicidal, insecticidal and nematocidal properties [REFS‑1]. This derivatisation potential is a direct consequence of the ethyl group’s presence at the 2‑position.

Medicinal chemistry Derivatisation Bioisostere

2‑Ethylbenzoxazole (CAS 6797‑13‑3) – Recommended Application Scenarios Backed by Comparative Evidence


Flavour and Fragrance Development: Leveraging the Unique Organoleptic Fingerprint

Use 2‑ethylbenzoxazole when a green/salty/sweet/cool aroma profile is desired. The compound is not a direct substitute for 2‑methylbenzoxazole, which lacks this complex sensory signature [REFS‑1]. Procurement of the ethyl derivative is essential for formulations aiming to capture this specific note.

Hit‑to‑Lead Derivatisation: Exploiting the 2‑Ethyl Group as a Synthetic Handle

When the goal is to generate a focused library of 2‑substituted benzoxazoles with potential analgesic, antifungal or insecticidal activity, 2‑ethylbenzoxazole is the required starting material. The published route via 2‑vinylbenzoxazole provides a validated entry point to a series of biologically active analogues [REFS‑2].

Chromatographic Method Development and Analytical Standardisation

The boiling point of 2‑ethylbenzoxazole (217.3 °C) [REFS‑3] is sufficiently distinct from that of 2‑methylbenzoxazole (~200 °C) [REFS‑4] to serve as a retention‑time marker in GC‑MS. This difference also supports fractional distillation during purification of reaction mixtures containing both alkyl homologues.

ADME Property Optimisation in Drug Design

For medicinal chemistry programmes where increased lipophilicity is desirable (e.g., enhanced CNS penetration), 2‑ethylbenzoxazole (LogP 2.39) [REFS‑5] offers a modest but quantifiable advantage over the methyl analogue (LogP ≈2.14) [REFS‑6]. This incremental increase may be critical for fine‑tuning pharmacokinetic profiles.

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